molecular formula C12H10N4S2 B4621604 2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B4621604
M. Wt: 274.4 g/mol
InChI Key: LIYCFSRZVDUTPL-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound characterized by its unique thiopyran ring structure and the presence of amino and nitrile functional groups

Scientific Research Applications

2,6-Diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The thiopyran ring structure may also play a role in its activity by providing a stable framework for these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile: shares similarities with other thiopyran derivatives and compounds containing amino and nitrile groups.

Uniqueness

  • The unique combination of the thiopyran ring with amino and nitrile groups distinguishes this compound from others. This structure provides specific chemical properties and potential applications that are not found in other similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action provide valuable insights for further research and development.

Properties

IUPAC Name

2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-6-2-3-17-10(6)9-7(4-13)11(15)18-12(16)8(9)5-14/h2-3,9H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYCFSRZVDUTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile

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